molecular formula C6H6Br2N2O B1403587 3,5-Dibromo-2-methoxypyridin-4-amine CAS No. 1393563-12-6

3,5-Dibromo-2-methoxypyridin-4-amine

Cat. No. B1403587
M. Wt: 281.93 g/mol
InChI Key: VATSPPDLTHUICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H6Br2N2O and a molecular weight of 281.93 . It is a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is 3,5-dibromo-2-methoxy-4-pyridinamine . The InChI code is 1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) .


Physical And Chemical Properties Analysis

3,5-Dibromo-2-methoxypyridin-4-amine is a white to yellow solid . It has a molecular weight of 281.93 .

Scientific Research Applications

Biogenic Amines in Fish Safety

Biogenic amines, formed by the decarboxylation of amino acids, play significant roles in fish safety and quality. While histamine is widely associated with scombroid food poisoning, its presence alone may not suffice to cause toxicity unless potentiated by other amines like putrescine and cadaverine. These amines also contribute to fish spoilage, with cadaverine being a useful index for the initial decomposition stage. Understanding the relationships between these amines can elucidate the mechanisms of scombroid poisoning and ensure the safety of fish products (Bulushi et al., 2009).

Surface Chemistry for Biomolecule Immobilization

Plasma surface treatments and plasma polymerization can create polymeric surfaces with reactive chemical groups such as amine, carboxy, hydroxy, and aldehyde. These surfaces are crucial for the covalent immobilization of biomolecules, promoting bio-specific interfacial responses. However, the shelf life of amine surfaces can be limited due to post-plasma oxidation reactions, highlighting the importance of understanding surface chemistry for effective biomolecule immobilization (Siow et al., 2006).

Synthesis and Complexation of Aminopyridines

Aminopyridines, including 3,5-Dibromo-2-methoxypyridin-4-amine, have been extensively studied for their diverse pharmacological activities. This research delves into efficient synthesis procedures, coordination with metals, and the array of solvents used for purification, aiming to develop compounds with high bioactivity and low toxicity. The exploration of synthetic methods and biological activities associated with aminopyridine derivatives can significantly contribute to pharmaceutical and chemical industries (Orie et al., 2021).

Safety And Hazards

The safety data sheet for 3,5-Dibromo-2-methoxypyridin-4-amine suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .

properties

IUPAC Name

3,5-dibromo-2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATSPPDLTHUICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-methoxypyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromo-2-methoxypyridin-4-amine
Reactant of Route 2
3,5-Dibromo-2-methoxypyridin-4-amine
Reactant of Route 3
3,5-Dibromo-2-methoxypyridin-4-amine
Reactant of Route 4
Reactant of Route 4
3,5-Dibromo-2-methoxypyridin-4-amine
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-2-methoxypyridin-4-amine
Reactant of Route 6
Reactant of Route 6
3,5-Dibromo-2-methoxypyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.